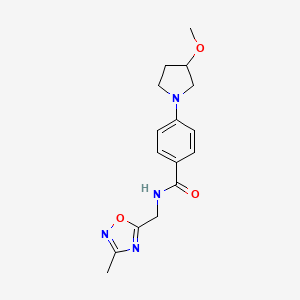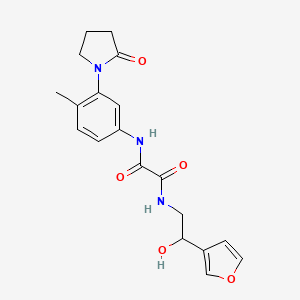![molecular formula C22H18ClN3O3S2 B2457869 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide CAS No. 920466-78-0](/img/structure/B2457869.png)
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide, also known as CMTM-8, is a small molecule inhibitor that has been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Electrophysiological Activity
Research has shown that N-substituted imidazolylbenzamides or benzene-sulfonamides exhibit cardiac electrophysiological activity, indicating their potential as selective class III agents in the treatment of cardiac arrhythmias. Studies comparing these compounds to known agents have found some to exhibit potency comparable to or exceeding that of clinical trial candidates, demonstrating the 1H-imidazol-1-yl moiety as a viable alternative for producing class III electrophysiological activity (Morgan et al., 1990).
Antimicrobial and Antifungal Activities
Compounds derived from N-(phenylsulfonyl)acetamide have shown significant antimicrobial and antifungal activities. These studies have synthesized and tested a range of derivatives, revealing the potential of these compounds in developing new antimicrobial agents. Their effectiveness against bacterial and fungal strains highlights the broad applicability of these compounds in addressing various infectious diseases (Babu et al., 2013).
Anticancer Agents
Investigations into the pro-apoptotic activities of certain derivatives have indicated their potential as anticancer agents. For example, specific indapamide derivatives have been evaluated for their effectiveness in inhibiting melanoma cell lines, with some compounds demonstrating significant growth inhibition. This research suggests the utility of these derivatives in developing new therapeutic strategies for cancer treatment (Yılmaz et al., 2015).
Catalytic Applications
Some derivatives have been explored for their catalytic efficiency in synthetic organic chemistry, such as facilitating one-pot synthesis of various heterocyclic compounds. The use of these compounds as homogeneous catalysts in aqueous media for synthesizing pyran, pyranopyrazole, and phthalazine derivatives showcases their versatility and alignment with green chemistry protocols (Khazaei et al., 2015).
Pharmacological Screening
Derivatives have also been subjected to various pharmacological screenings to assess their therapeutic potential. Studies have synthesized novel compounds and evaluated their biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects. These screenings have identified compounds with promising biological activities that could serve as leads for the development of new drugs (Patel & Kumar, 2009).
Propriétés
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S2/c1-13-7-9-16(10-8-13)31(28,29)26-18-6-4-3-5-17(18)21(27)25-22-24-20-14(2)11-15(23)12-19(20)30-22/h3-12,26H,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJJZZRXTNZDLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(3-phenylpropyl)urea](/img/structure/B2457787.png)
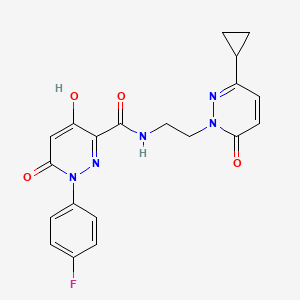
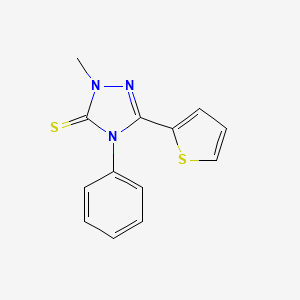
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2457790.png)



![ethyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride](/img/structure/B2457796.png)
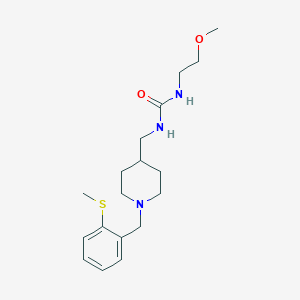
![1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2457800.png)
